![molecular formula C14H13ClN4O B14529287 2-Chloro-N-phenyl-3-[(pyrimidin-2-yl)amino]but-2-enamide CAS No. 62772-75-2](/img/structure/B14529287.png)
2-Chloro-N-phenyl-3-[(pyrimidin-2-yl)amino]but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-phenyl-3-[(pyrimidin-2-yl)amino]but-2-enamide is a synthetic organic compound that features a pyrimidine ring, a phenyl group, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-phenyl-3-[(pyrimidin-2-yl)amino]but-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chloropyrimidine with aniline derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol or methanol. The mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-phenyl-3-[(pyrimidin-2-yl)amino]but-2-enamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Coupling Reactions: It can participate in coupling reactions with aryl halides to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a nitro compound .
Scientific Research Applications
2-Chloro-N-phenyl-3-[(pyrimidin-2-yl)amino]but-2-enamide has diverse applications in scientific research:
Medicinal Chemistry: It serves as a precursor in the synthesis of pharmaceutical agents with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is employed in the development of agrochemicals and materials science for creating novel polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-N-phenyl-3-[(pyrimidin-2-yl)amino]but-2-enamide involves its interaction with specific molecular targets. The pyrimidine ring can bind to enzyme active sites, inhibiting their function. This inhibition can disrupt cellular processes such as DNA replication and protein synthesis, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: A precursor in the synthesis of various pyrimidine derivatives.
N-phenylpyrimidin-2-amine: Shares structural similarities and is used in similar applications.
Pyrimidin-2-ylamino derivatives: These compounds exhibit comparable biological activities and are used in medicinal chemistry.
Uniqueness
2-Chloro-N-phenyl-3-[(pyrimidin-2-yl)amino]but-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
62772-75-2 |
|---|---|
Molecular Formula |
C14H13ClN4O |
Molecular Weight |
288.73 g/mol |
IUPAC Name |
2-chloro-N-phenyl-3-(pyrimidin-2-ylamino)but-2-enamide |
InChI |
InChI=1S/C14H13ClN4O/c1-10(18-14-16-8-5-9-17-14)12(15)13(20)19-11-6-3-2-4-7-11/h2-9H,1H3,(H,19,20)(H,16,17,18) |
InChI Key |
ZMPKRCQWXAIYRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(=O)NC1=CC=CC=C1)Cl)NC2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


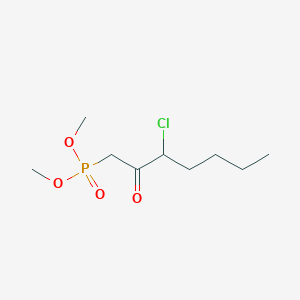
![3,8,9-Trioxabicyclo[4.2.1]nonane, 1-methyl-](/img/structure/B14529211.png)
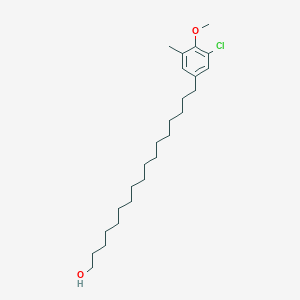
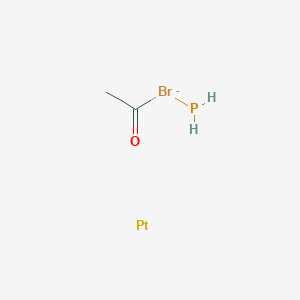
![5-Bromo-2-methylnaphtho[1,2-B]thiophene](/img/structure/B14529232.png)
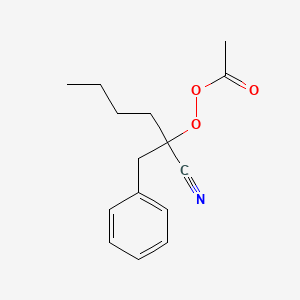
![N-[6-(Morpholin-4-yl)-5-nitropyrimidin-4-yl]urea](/img/structure/B14529239.png)
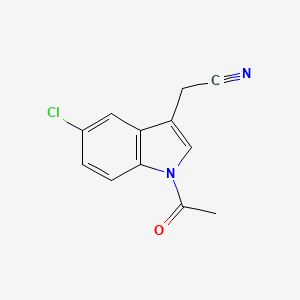
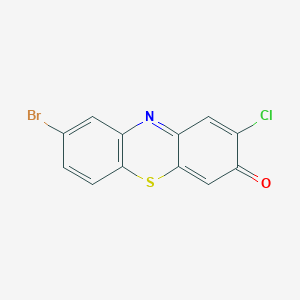
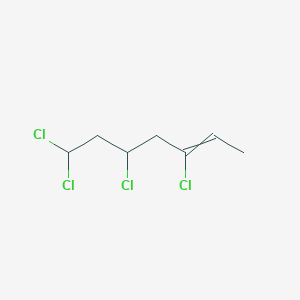
![Benzoic acid, 5-[(diethylamino)sulfonyl]-2-[(2-methylphenyl)amino]-](/img/structure/B14529269.png)
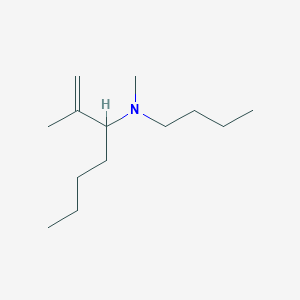
![N-{4-[2-(8-Oxoquinolin-7(8H)-ylidene)hydrazinyl]benzene-1-sulfonyl}acetamide](/img/structure/B14529294.png)
![Ethanone, 1-[2,4-dihydroxy-6-(2-propenyloxy)phenyl]-2-methoxy-](/img/structure/B14529297.png)
